molecular formula C22H18N4O2S2 B11641822 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11641822
M. Wt: 434.5 g/mol
InChI Key: LLINDGUNXDUNOB-LGMDPLHJSA-N
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Description

This compound, with the chemical formula C27H27N5O2S2 , is a fascinating member of the pyrido[1,2-a]pyrimidin-4-one family. Its systematic name might be a mouthful, but its structure holds promise for various applications.

Preparation Methods

Synthetic Routes::

    Thiazolidinone Formation: The compound can be synthesized by reacting an appropriate thiazolidinone precursor with an allyl-substituted benzaldehyde

    Condensation Reaction: Another approach involves condensing a benzylamine derivative with a pyrido[1,2-a]pyrimidin-4-one scaffold, leading to the desired compound.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound using the synthetic routes mentioned above.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The allyl group can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the thiazolidinone moiety may yield amines or other derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Potassium permanganate (KMnO₄), dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a catalyst.

    Substitution: Alkyl halides, nucleophiles (e.g., amines).

Major Products:: The primary products depend on the specific reaction conditions and substituents. Oxidation leads to carboxylic acids, while reduction generates amines.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.

    Biological Studies: Its impact on cell signaling pathways and enzymatic processes is of interest.

    Materials Science: The compound’s properties may find applications in organic electronics or sensors.

Mechanism of Action

The compound likely interacts with specific protein targets, modulating cellular pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are no direct analogs, related compounds include:

    3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one:

    3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:

Properties

Molecular Formula

C22H18N4O2S2

Molecular Weight

434.5 g/mol

IUPAC Name

(5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N4O2S2/c1-2-11-26-21(28)17(30-22(26)29)13-16-19(23-14-15-8-4-3-5-9-15)24-18-10-6-7-12-25(18)20(16)27/h2-10,12-13,23H,1,11,14H2/b17-13-

InChI Key

LLINDGUNXDUNOB-LGMDPLHJSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)SC1=S

Origin of Product

United States

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